molecular formula C9H8N2O2 B13409247 2-Amino-5-(phenyl-d5)-4(5H)-oxazolone; Azoxodone-d5; Tradon-d5; Volital-d5

2-Amino-5-(phenyl-d5)-4(5H)-oxazolone; Azoxodone-d5; Tradon-d5; Volital-d5

Katalognummer: B13409247
Molekulargewicht: 181.20 g/mol
InChI-Schlüssel: NRNCYVBFPDDJNE-RALIUCGRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-(phenyl-d5)-4(5H)-oxazolone, also known as Azoxodone-d5, Tradon-d5, and Volital-d5, is a deuterated derivative of oxazolone. Deuterated compounds are often used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of deuterium, a stable isotope of hydrogen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(phenyl-d5)-4(5H)-oxazolone typically involves the reaction of deuterated aniline with glyoxylic acid under acidic conditions to form the oxazolone ring. The reaction conditions may include:

    Temperature: Moderate temperatures (50-100°C)

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvents: Polar solvents like water or ethanol

Industrial Production Methods

Industrial production methods for deuterated compounds often involve the use of deuterated reagents and solvents to ensure high levels of deuterium incorporation. The process may include:

    Deuterated Aniline: Synthesized from deuterated benzene

    Purification: Techniques such as recrystallization or chromatography to achieve high purity

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-(phenyl-d5)-4(5H)-oxazolone can undergo various chemical reactions, including:

    Oxidation: Formation of oxazolone derivatives

    Reduction: Conversion to amino alcohols

    Substitution: Introduction of different functional groups

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride

    Substitution: Reagents like halogens or alkylating agents

Major Products

    Oxidation Products: Oxazolone derivatives with different oxidation states

    Reduction Products: Amino alcohols

    Substitution Products: Functionalized oxazolones

Wissenschaftliche Forschungsanwendungen

2-Amino-5-(phenyl-d5)-4(5H)-oxazolone has various applications in scientific research, including:

    Chemistry: Studying reaction mechanisms and isotope effects

    Biology: Investigating metabolic pathways and enzyme interactions

    Medicine: Developing deuterated drugs with improved pharmacokinetic properties

    Industry: Producing stable isotopic tracers for analytical purposes

Wirkmechanismus

The mechanism of action of 2-Amino-5-(phenyl-d5)-4(5H)-oxazolone involves its interaction with molecular targets such as enzymes and receptors. The presence of deuterium can influence the rate of chemical reactions and metabolic processes, providing insights into reaction mechanisms and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-phenyl-4(5H)-oxazolone: Non-deuterated analog

    2-Amino-5-(methyl-d3)-4(5H)-oxazolone: Deuterated methyl analog

Uniqueness

2-Amino-5-(phenyl-d5)-4(5H)-oxazolone is unique due to the presence of deuterium, which can alter its chemical and physical properties. This makes it valuable for studying isotope effects and developing deuterated drugs with potentially improved properties.

Eigenschaften

Molekularformel

C9H8N2O2

Molekulargewicht

181.20 g/mol

IUPAC-Name

2-amino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazol-4-one

InChI

InChI=1S/C9H8N2O2/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12)/i1D,2D,3D,4D,5D

InChI-Schlüssel

NRNCYVBFPDDJNE-RALIUCGRSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)N=C(O2)N)[2H])[2H]

Kanonische SMILES

C1=CC=C(C=C1)C2C(=O)N=C(O2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.